molecular formula C19H17N3OS B11156663 N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B11156663
M. Wt: 335.4 g/mol
InChI Key: XRKVPHZYIDATHJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide is a hybrid molecule combining benzothiazole and indole moieties linked via a butanamide chain. Benzothiazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties . The indole scaffold, prevalent in natural products like tryptophan and serotonin, contributes to receptor-binding interactions via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C19H17N3OS/c23-18(22-19-21-16-9-3-4-10-17(16)24-19)11-5-6-13-12-20-15-8-2-1-7-14(13)15/h1-4,7-10,12,20H,5-6,11H2,(H,21,22,23)

InChI Key

XRKVPHZYIDATHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide typically involves the condensation of 2-aminobenzothiazole with 4-(1H-indol-3-yl)butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions include oxindole derivatives, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate with DNA, affecting gene expression and cell proliferation. These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name & Source Key Structural Differences vs. Target Compound Notable Substituents/Features
Target Compound Reference structure Benzothiazole + indole via butanamide
N-(Benzothiazol-2-yl)-2-(phthalimide)-4-methylpentanamide Phthalimide replaces indole; methyl branch on pentanamide 1,3-Dioxoisoindole (phthalimide) group
4-(Benzothiazol-2-ylsulfanyl)-N-(thiazol-2-yl)butanamide Thiazole sulfanyl replaces indole Sulfur bridge between benzothiazole and thiazole
N-[4-(2-Amino-dihydrothiazol-4-yl)phenyl]-4-(indol-3-yl)butanamide Dihydrothiazole-phenyl replaces benzothiazole 4,5-Dihydrothiazole ring linked to phenyl
Triazole-benzothiazole derivatives Triazole core instead of butanamide; pyridyl substituents 1,2,4-Triazole + pyridyl/fluorophenyl groups
Antibacterial Activity
  • Triazole-Benzothiazole Derivatives (): Compounds with 6-fluoro or 6-methyl substituents on benzothiazole exhibited activity against S. aureus and S. pyogenes comparable to ampicillin. A 6-nitro substituent showed pronounced antituberculosis activity against M. tuberculosis.
  • Implications for Target Compound :
    The absence of triazole/pyridyl groups in the target compound may limit direct antibacterial efficacy. However, the indole moiety could enhance interactions with eukaryotic targets (e.g., kinases or GPCRs).
Enzyme Inhibition and Pharmacokinetics
  • Phthalimide Analogs () :
    Phthalimide derivatives exhibit variable pharmacokinetics due to differences in solubility and metabolic stability. For example, isoindole-1,3-dione groups may improve membrane permeability but reduce metabolic clearance compared to indole .

Comparative Bioactivity Scores (Hypothetical Analysis)

Based on structural analogs, the target compound’s bioactivity may align with the following profiles:

Bioactivity Parameter Target Compound (Predicted) Triazole-Benzothiazole Phthalimide Analogs
GPCR Ligand Potential High (indole moiety) Moderate Low
Kinase Inhibition Moderate-High High (triazole core) Low
Metabolic Stability Moderate (amide bond) Low (nitro group) High (phthalimide)
Antibacterial Activity Low High Not Reported

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide is a compound that integrates the pharmacologically significant moieties of benzothiazole and indole. The biological activities of these types of compounds have been extensively studied due to their potential therapeutic applications, particularly in oncology and infectious diseases.

Basic Information

PropertyValue
Molecular FormulaC19H17N3OS
Molecular Weight335.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C19H17N3OS/c23-18(22-19-21-16-9-3-4-10-17(16)24-19)11-5-6-13-12-20-15-8-2-1-7-14(13)15/h1-4,7-10,12,20H,5-6,11H2,(H,21,22,23)
Canonical SMILESC1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=NC4=CC=CC=C4S3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The benzothiazole moiety is known to modulate enzyme activity and receptor interactions, while the indole moiety can intercalate with DNA, influencing gene expression and cellular proliferation. These interactions have been linked to antimicrobial , antifungal , and anticancer properties.

Anticancer Activity

Research has demonstrated that compounds containing benzothiazole derivatives exhibit notable anticancer effects. For instance, studies have shown that certain benzothiazole derivatives activate procaspase-3 to caspase-3, promoting apoptosis in cancer cells. In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines by enhancing procaspase activation .

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer activity of related benzothiazole derivatives against U937 and MCF-7 cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, highlighting the potential of benzothiazole-containing compounds in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Various studies suggest that benzothiazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of both the benzothiazole and indole moieties is essential for its anticancer activity. Modifications to these structures can significantly alter potency and selectivity against cancer cell lines.

Key Findings from SAR Studies

CompoundIC50 (μM)Target Cell LineActivity
Compound 8j5.2U937High selectivity
Compound 8k6.6U937High selectivity
Benzene derivative>50MCF7Low activity

These findings indicate that the structural features significantly influence the anticancer efficacy of these compounds .

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